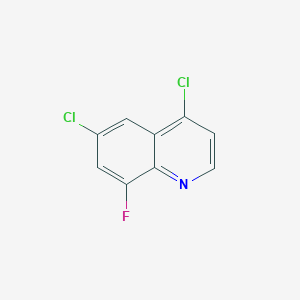

4,6-Dichloro-8-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dichloro-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions and a fluorine atom at the 8th position on the quinoline ring. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dichloro-5H-1,2,3-dithiazolium chloride with Meldrum’s acid to form an intermediate, which is then treated with 4-fluoroaniline to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloro-8-fluoroquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

4,6-Dichloro-8-fluoroquinoline exhibits notable antibacterial and antifungal properties. Research has shown that compounds within the quinoline family can inhibit the growth of various pathogens by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibiotic action .

Case Study: Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial metabolic pathways through enzyme inhibition .

Potential in Cancer Therapy

Recent research has explored the repurposing of fluoroquinolones, including this compound, as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been investigated, revealing promising results in preclinical models .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound is being investigated for its potential use in organic light-emitting diodes due to its electroluminescent properties. Quinoline derivatives have shown promise as materials for OLED applications because of their ability to emit light when subjected to an electric current.

Data Table: Comparison of Quinoline Derivatives in OLED Applications

| Compound Name | Electroluminescence | Application Area |

|---|---|---|

| This compound | High | OLEDs |

| 6-Chloro-8-fluoroquinoline | Moderate | Sensors |

| 7-Bromo-4,6-dichloroquinoline | Low | Synthesis intermediates |

Synthesis Building Block

This compound serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural components are utilized to create active pharmaceutical ingredients (APIs) that are effective against a range of bacterial infections.

Case Study: Synthesis of APIs

The synthesis of Besifloxacin and Clinafloxacin involves intermediates derived from this compound. These drugs are specifically designed for topical applications against bacterial conjunctivitis .

Biological Research

Enzyme Inhibition Studies

Research has highlighted the compound's role in enzyme inhibition studies where it serves as a model compound to understand interactions between quinolones and metal ions in biological systems. This research is crucial for developing safer and more effective therapeutic agents .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observed Effects |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Growth inhibition |

| Antifungal | Candida albicans | Disruption of cell wall synthesis |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-8-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking bacterial cell division and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

6-Fluoroquinoline: Similar structure but with a fluorine atom at the 6th position.

8-Chloroquinoline: Similar structure but with a chlorine atom at the 8th position.

4,6-Dichloroquinoline: Lacks the fluorine atom at the 8th position.

Uniqueness: 4,6-Dichloro-8-fluoroquinoline is unique due to the combined presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Biologische Aktivität

4,6-Dichloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H5Cl2F N. The presence of chlorine and fluorine atoms at specific positions contributes to its reactivity and biological properties. The compound typically appears as a white to off-white solid and is known for its applications in pharmaceuticals and materials science.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. This inhibition leads to bactericidal effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of oxidative stress and apoptosis in cancer cells through interactions with DNA and other cellular macromolecules .

Biological Activity Overview

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Varies by strain | Inhibition of DNA gyrase |

| Anticancer | MCF7, A549, PANC-1 | < 10 µM | Induction of apoptosis |

| Antiviral | Influenza virus | > 80% inhibition | Disruption of viral replication |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains. Results showed that the compound exhibited significant bactericidal activity, comparable to established antibiotics. For instance, it demonstrated an IC50 value of approximately 2.5 µM against E. coli .

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects on human cancer cell lines such as MCF7 (breast adenocarcinoma) and A549 (lung adenocarcinoma). The compound showed promising results with IC50 values significantly lower than those observed for standard chemotherapeutics like cisplatin, highlighting its potential as an anticancer agent .

- Antiviral Potential : Recent investigations into the antiviral properties of quinoline derivatives have indicated that modifications can enhance their efficacy against viral infections. Specifically, derivatives with increased lipophilicity showed improved inhibition rates against influenza viruses while maintaining low cytotoxicity levels .

Eigenschaften

IUPAC Name |

4,6-dichloro-8-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMMADPUSDBPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.